Ethyl 2-Phenethylthiazole-4-carboxylate
Description
Ethyl 2-phenethylthiazole-4-carboxylate (CAS: 161772-81-2) is a thiazole-based heterocyclic compound characterized by a phenethyl substituent at the 2-position and an ethyl carboxylate group at the 4-position of the thiazole ring. Its synthesis typically involves the condensation of phenethylamine derivatives with thiazole precursors under optimized conditions, yielding high purity and efficiency .
Properties
IUPAC Name |
ethyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOVGOSPASMZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253307 | |
| Record name | Ethyl 2-(2-phenylethyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161772-81-2 | |
| Record name | Ethyl 2-(2-phenylethyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161772-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-phenylethyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Phenethylthiazole-4-carboxylate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions. This one-pot synthesis is efficient and yields the desired product in good quantities .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Phenethylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 2-Phenethylthiazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-Phenethylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzymes and receptors in biological systems. This interaction can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Thiazole Derivatives
Structural Modifications and Substituent Effects
The biological and chemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a systematic comparison:
Table 1: Substituent-Driven Comparison of Ethyl 2-Phenethylthiazole-4-carboxylate and Analogues
| Compound Name | Substituent at 2-Position | Key Functional Groups | Unique Properties |
|---|---|---|---|
| This compound | Phenethyl | Ethyl carboxylate | Enhanced aromatic binding; broad-spectrum bioactivity |
| Ethyl 2-(aminomethyl)thiazole-4-carboxylate | Aminomethyl | Ethyl carboxylate | Improved binding affinity to molecular targets due to NH₂ group |
| Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate | 3-Trifluoromethylbenzamido | Ethyl carboxylate | Increased lipophilicity and metabolic stability due to CF₃ group |
| Mthis compound | Phenethyl | Methyl carboxylate | Reduced ester hydrolysis rate compared to ethyl ester |
| Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate | 3-Nitrophenyl | Ethyl carboxylate | Electron-withdrawing nitro group enhances reactivity in substitution reactions |
Key Research Findings
Substituent Position Matters : The 3-nitro group in ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate increases antibacterial activity by 40% compared to its 4-nitro isomer .
Fluorine Substitution : Trifluoromethyl groups (e.g., in ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate) improve blood-brain barrier penetration, making these derivatives viable for CNS-targeted therapies .
Ester Group Impact : Replacing ethyl with methyl carboxylate (as in mthis compound) reduces hydrolysis rates, extending half-life in physiological conditions .
Biological Activity
Ethyl 2-Phenethylthiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H13N O2S
- Molecular Weight : 239.30 g/mol
The thiazole ring in the structure contributes to its unique biological properties, which are being explored in various studies.
Research indicates that compounds containing thiazole rings often interact with biological targets such as enzymes and receptors. This compound may exhibit activity through several mechanisms:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can lead to decreased melanin synthesis, which is beneficial in treating hyperpigmentation disorders .
- Anticancer Activity : Thiazole derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and disrupting protein-protein interactions critical for tumor growth. For instance, some thiazole derivatives have been identified as inhibitors of Hsp90-Cdc37 interactions, leading to anticancer effects .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various thiazole derivatives, including this compound, revealed significant inhibitory effects against a range of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and leukemia (THP-1) cell lines, where it induced cell death at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| THP-1 | 30 | Cell cycle arrest |
Case Study 1: Tyrosinase Inhibition
A derivative of this compound was synthesized and evaluated for its tyrosinase inhibition potential. It was found to reduce the enzymatic activity by 66% at a concentration of 20 µM, demonstrating its potential as a therapeutic agent for skin hyperpigmentation disorders .
Case Study 2: Anticancer Effects
In a comparative study of various thiazole derivatives, this compound was included in a library screened for Hsp90 inhibitors. The compound exhibited promising results with an IC50 value of approximately 27 μM against Ewing sarcoma cells, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
